Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6,7-dichloro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTBXWYSKQQDCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 6,7 Dichlorobenzo B Thiophene 2 Carboxylate and Analogues
Classical and Contemporary Approaches to Benzo[b]thiophene Core Construction
The formation of the fused thiophene (B33073) ring onto a benzene (B151609) backbone is a cornerstone of synthesizing benzo[b]thiophene and its derivatives. A variety of synthetic strategies have been developed, ranging from classical cyclization reactions to modern metal-catalyzed processes.
Electrophilic cyclization is a powerful and widely used method for constructing the benzo[b]thiophene core, typically proceeding from an o-alkynylthioanisole precursor. This intramolecular reaction involves the attack of the alkyne's π-bond on an electrophile, which initiates the ring-closing process to form the thiophene ring. A diverse range of electrophiles has been successfully employed, allowing for the introduction of various functionalities at the C3 position of the resulting benzo[b]thiophene.
Commonly used electrophiles include molecular halogens (I₂, Br₂) and halogen sources like N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS). nih.gov For instance, the reaction of o-(1-alkynyl)thioanisole derivatives with iodine or bromine leads to the formation of 3-iodo- or 3-bromobenzo[b]thiophenes in excellent yields. chemicalbook.com Sulfur and selenium electrophiles, such as p-O₂NC₆H₄SCl and PhSeCl, have also been utilized to install thio or seleno groups at the C3 position. chemicalbook.com
More recently, a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) salt has been employed as a sulfur electrophile. nih.gov This reagent reacts with various o-alkynyl thioanisoles under moderate conditions and at ambient temperature to yield 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the C3 position. nih.gov Copper-catalyzed methods have also been developed that use sodium halides as the source of electrophilic halogens for chlorocyclization, bromocyclization, and iodocyclization reactions. nih.gov These reactions are generally efficient, proceed under mild conditions, and tolerate a wide array of functional groups on the starting alkyne. nih.govnih.gov
Table 1: Examples of Electrophiles in Benzo[b]thiophene Synthesis
| Electrophile/Reagent | Precursor | Resulting C3-Substituent | Reference |
| I₂ (Iodine) | o-alkynylthioanisole | Iodo | chemicalbook.com |
| Br₂ (Bromine) | o-alkynylthioanisole | Bromo | chemicalbook.com |
| NBS (N-Bromosuccinimide) | o-alkynylthioanisole | Bromo | nih.govchemicalbook.com |
| NIS (N-Iodosuccinimide) | o-alkynylthioanisole | Iodo | nih.gov |
| PhSeCl (Phenylselenyl chloride) | o-alkynylthioanisole | Phenylselenyl | chemicalbook.com |
| Dimethyl(thiodimethyl)sulfonium salt | o-alkynylthioanisole | Thiomethyl | nih.gov |
| CuCl₂/NaCl | o-alkynylthioanisole | Chloro | nih.gov |
Radical-mediated reactions offer an alternative approach to the benzo[b]thiophene core. These methods often involve the generation of a radical species that undergoes an intramolecular cyclization. For example, a photocatalytic radical annulation process has been described where o-methylthio-arenediazonium salts react with alkynes under visible light irradiation, with eosin (B541160) Y acting as the photoredox catalyst, to produce substituted benzo[b]thiophenes regioselectively.
Another strategy involves the cyclization of a bifunctional substrate bearing both an aryl-halide and an alkenyl-sulfide moiety. Using catalytic Bu₃SnCl and a radical initiator like azobisisobutyronitrile (AIBN), an aryl radical can be generated, which then attacks the sulfur atom to initiate cyclization.
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of benzo[b]thiophenes, offering high efficiency, selectivity, and functional group tolerance. researchgate.net These methods often involve C-H activation or cross-coupling reactions.
Palladium-catalyzed coupling of terminal acetylenes with commercially available o-iodothioanisole, followed by an electrophilic cyclization step, provides an excellent route to 2,3-disubstituted benzo[b]thiophenes. chemicalbook.com Another prominent strategy is the intramolecular arylation of C-H bonds in arylsulfanyl-containing substrates, catalyzed by palladium acetate (B1210297) or bis(triphenylphosphine)palladium(II) dichloride. acs.org Furthermore, palladium(II)-catalyzed oxidative cross-coupling of benzo[b]thiophene 1,1-dioxides with arylboronic acids or alkenes (oxidative Heck reaction) has been developed for C2-selective functionalization via direct C-H bond activation. chemimpex.comresearchgate.net
Rhodium catalysts have also been employed in three-component coupling reactions of arylboronic acids, alkynes, and elemental sulfur to construct the benzo[b]thiophene skeleton with high regioselectivity. researchgate.net Copper-catalyzed reactions, such as the thiolation annulation of 2-bromo alkynylbenzenes with sodium sulfide, provide an efficient pathway to various 2-substituted benzo[b]thiophenes.
Table 2: Overview of Transition Metal-Catalyzed Syntheses
| Catalyst/Metal | Reaction Type | Starting Materials | Key Features | Reference(s) |
| Palladium (Pd) | Coupling/Electrophilic Cyclization | Terminal acetylenes, o-iodothioanisole | Forms 2,3-disubstituted products | chemicalbook.com |
| Palladium (Pd) | C-H Activation/Arylation | Benzo[b]thiophene 1,1-dioxides, Arylboronic acids | C2-selective arylation | researchgate.net |
| Palladium (Pd) | Decarboxylative Heck Coupling | 3-chlorobenzo[b]thiophene-2-carboxylic acids, Styrenes | Regioselective functionalization | bohrium.com |
| Palladium (Pd) | Oxidative Cyclization/Carbonylation | 2-(methylthio)phenylacetylenes, CO, Alcohol | Forms benzo[b]thiophene-3-carboxylates | guidechem.com |
| Rhodium (Rh) | Three-Component Coupling | Arylboronic acids, Alkynes, Elemental sulfur | High regioselectivity | researchgate.net |
| Copper (Cu) | Thiolation/Annulation | 2-bromo alkynylbenzenes, Sodium sulfide | Forms 2-substituted products |
Photochemical and electrochemical methods represent green and innovative strategies for benzo[b]thiophene synthesis. Photochemical reactions can induce cycloadditions; for example, the irradiation of benzo[b]thiophene in the presence of alkenes or alkynes can lead to various cycloadducts. chemicalbook.com
Electrochemical approaches offer a metal- and oxidant-free alternative. An electrochemical method for synthesizing benzo[b]thiophene dioxides has been developed through the reaction of sulfonhydrazides with internal alkynes. prepchem.com This process proceeds via a selective ipso-addition and subsequent rearrangement. prepchem.com Another electrochemical approach uses the reduction of benzenediazonium (B1195382) salts to generate aryl radicals, which then react with alkynes in an intramolecular cyclization to form the 2-arylbenzothiophene core. This paired electrolysis method demonstrates good substrate scope and functional group tolerance.
Regioselective Dichlorination and Functionalization of Benzo[b]thiophene Systems
Once the benzo[b]thiophene core is formed, the introduction of substituents at specific positions is crucial for tuning the molecule's properties. For Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, this involves placing two chlorine atoms on the benzene ring and a methyl carboxylate group at the C2 position. The ester is typically introduced by lithiation of the C2 position followed by quenching with CO₂ and subsequent esterification, or through palladium-catalyzed carbonylation. chemicalbook.comguidechem.com The dichlorination of the benzo moiety presents a regioselectivity challenge.
Electrophilic substitution on the unsubstituted benzo[b]thiophene ring preferentially occurs at the electron-rich C3 position of the thiophene moiety. chemicalbook.com To achieve substitution on the benzene ring (positions C4, C5, C6, and C7), the more reactive C2 and C3 positions must typically be blocked, or directing groups must be utilized.
Direct chlorination of the benzo[b]thiophene parent ring with reagents like molecular chlorine can lead to a mixture of products or substitution at the thiophene ring. chemicalbook.com Achieving a specific dichlorination pattern, such as at the 6,7-positions, requires carefully controlled conditions or a multi-step synthetic sequence. While the precise, high-yield synthesis of the 6,7-dichloro substitution pattern is not broadly detailed in general reviews, the existence of compounds like 6,7-dichloro-5-hydroxy-2-hydroxymethylbenzo[b]thiophene demonstrates that this regiochemistry is synthetically accessible. The synthesis likely proceeds from a pre-functionalized benzene precursor that already contains the desired chlorine atoms before the thiophene ring is constructed. This approach circumvents the regioselectivity problems associated with the direct electrophilic chlorination of the assembled benzo[b]thiophene bicycle. Ortho-lithiation strategies on substituted phenyl precursors can also be employed to direct the regioselective introduction of functional groups prior to cyclization. bohrium.com
Stereochemical Considerations in Chlorination Reactions
The chlorination of the benzo[b]thiophene ring system to introduce chlorine atoms at the 6- and 7-positions is achieved through electrophilic aromatic substitution. In this type of reaction, an electrophile, in this case, a chloronium ion or a polarized chlorine molecule, attacks the electron-rich benzene ring of the benzo[b]thiophene nucleus.
A critical aspect to consider in any chemical transformation is the stereochemistry of the reaction. However, in the context of electrophilic aromatic substitution on the planar benzene ring of benzo[b]thiophene, the generation of new chiral centers at the sites of chlorination does not occur. The aromatic ring is planar, and the substitution of a hydrogen atom with a chlorine atom does not create a stereogenic center.
Therefore, the primary consideration in the chlorination of the benzo[b]thiophene core is not stereoselectivity but rather regioselectivity . The directing effects of the fused thiophene ring and the carboxylate group at the 2-position will influence the positions of chlorination on the benzene ring. For the synthesis of the 6,7-dichloro derivative, the reaction conditions must be carefully controlled to achieve the desired substitution pattern. The focus is on which positions of the aromatic ring are most susceptible to electrophilic attack, rather than the spatial orientation of the incoming groups.
Esterification Reactions for the Carboxylate Moietybyjus.com
The final step in the synthesis of this compound is the formation of the methyl ester from the corresponding carboxylic acid. This can be achieved through several standard esterification methods.
Direct esterification, most notably the Fischer-Speier esterification, is a widely used and straightforward method for converting carboxylic acids to esters. byjus.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org This acid-catalyzed reaction involves heating the carboxylic acid (6,7-dichlorobenzo[b]thiophene-2-carboxylic acid) with an excess of the alcohol (methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. rsc.orgresearchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. rsc.orgresearchgate.net Subsequent proton transfer and elimination of a water molecule yield the ester. rsc.orgresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use a large excess of the alcohol or to remove the water as it is formed. libretexts.orgmasterorganicchemistry.com
Table 1: Common Acid Catalysts for Direct Esterification
| Catalyst | Typical Conditions |
| Sulfuric Acid (H₂SO₄) | Excess methanol (B129727), reflux |
| p-Toluenesulfonic Acid (TsOH) | Excess methanol, reflux |
| Hydrochloric Acid (HCl) | Excess methanol, reflux |
Transesterification is another valuable method for the synthesis of esters, involving the conversion of one ester into another by reaction with an alcohol in the presence of a catalyst. masterorganicchemistry.comorganic-chemistry.org While not a direct route from the carboxylic acid, if a different ester of 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid were available, it could be converted to the methyl ester via transesterification with methanol.
This process can be catalyzed by either acids or bases. masterorganicchemistry.com In acid-catalyzed transesterification, the mechanism is similar to that of Fischer esterification. masterorganicchemistry.com In base-catalyzed transesterification, a strong base, such as sodium methoxide, is used to deprotonate the alcohol, generating a more potent nucleophile (methoxide ion) that attacks the carbonyl carbon of the starting ester. youtube.com This is also an equilibrium process, and using a large excess of methanol is necessary to drive the reaction to completion. masterorganicchemistry.com
Table 2: Catalysts for Transesterification
| Catalyst Type | Example |
| Acid | Sulfuric Acid (H₂SO₄) |
| Base | Sodium Methoxide (NaOMe) |
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. In the synthesis of this compound, several of these principles can be applied to enhance the sustainability of the process.
One of the key principles is the use of safer solvents and reagents. nih.govnih.gov For instance, the use of greener solvents such as water or ethanol (B145695) in the synthesis of the benzothiophene (B83047) core or in the halogenation steps can significantly reduce the environmental impact compared to traditional halogenated solvents. nih.govnih.govmdpi.com
Another important principle is atom economy , which emphasizes maximizing the incorporation of all materials used in the process into the final product. jocpr.comrsc.org Synthetic routes that proceed via addition and cyclization reactions often have higher atom economies than those involving substitution reactions with stoichiometric byproducts.
Furthermore, the use of catalysts over stoichiometric reagents is a cornerstone of green chemistry. Catalytic processes reduce waste because the catalyst is used in small amounts and can, in principle, be recycled. In the context of this synthesis, the use of acid or base catalysts for esterification is in line with this principle. masterorganicchemistry.commasterorganicchemistry.com Recent research has also focused on developing metal-free or electrochemically-promoted syntheses of benzothiophenes, which can reduce the reliance on potentially toxic and expensive metal catalysts. organic-chemistry.orgnih.gov
Comparative Analysis of Synthetic Efficiencies and Selectivities
For the chlorination step, the choice of chlorinating agent and catalyst is crucial for achieving the desired 6,7-dichloro substitution pattern with high selectivity and yield. Different chlorinating agents, such as chlorine gas with a Lewis acid catalyst or N-chlorosuccinimide (NCS), will exhibit different regioselectivities and reactivities. The presence of the electron-withdrawing carboxylate group at the 2-position will influence the electron density of the benzene ring and thus the position of electrophilic attack. A comparative study of different chlorination methods would be necessary to identify the optimal conditions for maximizing the yield of the desired isomer while minimizing the formation of other chlorinated byproducts.
In the esterification step, both direct esterification and transesterification can be highly efficient. The choice between these methods may depend on the availability of the starting materials. Direct Fischer-Speier esterification is often a practical choice due to its simplicity and the use of readily available and inexpensive reagents. byjus.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.comorganic-chemistry.org The yield of this equilibrium reaction can be optimized by controlling the reaction conditions, such as temperature, reaction time, and the amount of alcohol and catalyst used.
Table 3: Comparison of Synthetic Steps
| Synthetic Step | Method | Advantages | Disadvantages | Key Factors for Efficiency & Selectivity |
| Chlorination | Electrophilic Aromatic Substitution | Well-established methodology | Potential for regioisomer formation | Choice of chlorinating agent and catalyst, reaction temperature, and solvent |
| Esterification | Direct Esterification (Fischer-Speier) | Simple, uses common reagents | Equilibrium reaction, may require excess alcohol | Catalyst choice, removal of water, reaction time |
| Esterification | Transesterification | Can be high yielding | Requires an ester starting material | Choice of catalyst (acid or base), excess of alcohol |
Ultimately, the most efficient and selective synthetic route would be one that minimizes the number of steps, maximizes the yield of each step, and provides high regioselectivity in the chlorination stage. A thorough optimization of each reaction in the sequence is essential for the successful and cost-effective production of this compound.
Chemical Reactivity and Advanced Transformations of Methyl 6,7 Dichlorobenzo B Thiophene 2 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Benzo[b]thiophene Nucleus
The benzo[b]thiophene system is a π-electron-rich heterocycle that can undergo electrophilic aromatic substitution. researchgate.net Generally, substitution occurs preferentially at the electron-rich thiophene (B33073) ring over the fused benzene (B151609) ring. The most reactive position is C3, followed by C2. researchgate.netchemicalbook.com If the C3 position is occupied, substitution may occur at the C2 position. For the benzene portion of the molecule, the order of positional reactivity is typically 3 > 2 > 6 > 5 > 4 > 7. researchgate.net
Consequently, forcing conditions are typically required to effect electrophilic substitution. For instance, the nitration of the related benzo[b]thiophene-2-carboxylic acid requires treatment with nitric acid in sulfuric acid and acetic acid, yielding a mixture of 4-, 6-, and 7-nitro derivatives, alongside the 3-nitro product. rsc.org Halogenation of C2-substituted benzo[b]thiophenes can be achieved at the C3 position. For example, C3-chlorination has been reported using sodium hypochlorite (B82951) in aqueous acetonitrile. nih.govresearchgate.net However, the presence of a carbonyl group at the C2-position has been shown to inhibit this halogenation reaction under certain conditions. nih.gov
Nucleophilic Reactivity at the Carboxylate Ester Group
The methyl carboxylate group at the C2 position is a prime site for nucleophilic acyl substitution. This allows for the conversion of the ester into a variety of other functional groups, significantly broadening the synthetic utility of the parent molecule.
Hydrolysis: The ester can be readily hydrolyzed to the corresponding benzo[b]thiophene-2-carboxylic acid. This transformation is typically achieved under basic conditions, for example, by stirring with sodium hydroxide (B78521) in ethanol (B145695) at room temperature, followed by acidic workup. nih.gov The resulting carboxylic acid is a key intermediate for further reactions, such as decarboxylation or conversion to other derivatives.
Amidation: The ester can be converted into amides through reaction with primary or secondary amines. More commonly, the carboxylic acid (obtained via hydrolysis) is activated, for instance with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), or converted to the acid chloride, and then reacted with an amine to form the desired amide. uow.edu.au
Reduction: The ester can be reduced to the corresponding primary alcohol, (6,7-dichlorobenzo[b]thiophen-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation.
Hydrazide Formation: Reaction with hydrazine (B178648) hydrate (B1144303) can convert the ester into the corresponding carbohydrazide. This derivative can then be used to synthesize acylhydrazones, which are of interest for their biological activities. nih.gov
Halogen Atom Manipulation and Substitution Reactions (e.g., Suzuki-Miyaura coupling)
The two chlorine atoms on the benzene ring at positions C6 and C7 are sites for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is a powerful tool for this purpose. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, suitable palladium catalysts with specialized ligands (e.g., bulky, electron-rich phosphines) can facilitate their coupling with arylboronic acids.
This reaction would allow for the introduction of various aryl or heteroaryl substituents at the C6 and/or C7 positions, providing a route to complex, highly functionalized benzo[b]thiophene derivatives. The differential reactivity of the two chloro positions has not been extensively studied but could potentially allow for selective or sequential functionalization under carefully controlled conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)
Beyond Suzuki-Miyaura coupling, the chloro-substituents and C-H bonds of the benzo[b]thiophene nucleus can participate in other palladium-catalyzed cross-coupling reactions.
Heck Reaction: The Heck reaction couples aryl halides with alkenes. researchgate.net The chloro groups at C6 and C7 could potentially react with various alkenes in the presence of a palladium catalyst and a base to form styrenyl-type derivatives.
Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes, catalyzed by palladium and copper complexes. wikipedia.orgrsc.org It provides a direct method for introducing alkynyl moieties at the C6 and C7 positions, which are valuable handles for further transformations or for constructing conjugated systems. nih.gov
Direct C–H activation has emerged as a powerful and atom-economical strategy for functionalizing heterocycles. nih.gov For benzo[b]thiophenes, palladium-catalyzed direct arylation often occurs with high regioselectivity. The most acidic protons are at the C2 and C3 positions. Since the C2 position is substituted in Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, C–H functionalization would be expected to occur at the C3 position.
However, the electronic deactivation of the ring system may hinder this process. Studies on related systems have shown that C3-arylation of benzo[b]thiophenes can be achieved at room temperature using aryl iodides with a palladium catalyst. nih.gov Other methodologies have demonstrated C2-arylation at near-room temperature by employing a silver(I) co-catalyst to mediate the C-H activation step. acs.org While C2 is blocked, these studies highlight the potential for direct functionalization of the thiophene ring under specific catalytic conditions.
Decarboxylative coupling offers an alternative strategy for functionalization, particularly at the C2 position. This approach involves the replacement of a carboxylic acid group with a new substituent. For this to be applied to this compound, the ester must first be hydrolyzed to the corresponding 2-carboxylic acid.
Research has demonstrated an efficient palladium-catalyzed decarboxylative Heck-type coupling of 3-chlorobenzo[b]thiophene-2-carboxylic acids with styrenes. rsc.org This reaction proceeds via the loss of carbon dioxide to form a C2-alkenylated benzo[b]thiophene. The presence of a halogen substituent was found to be crucial for the reaction's success, suggesting that the dichlorinated substrate could be a suitable candidate for this transformation after hydrolysis. This method provides a powerful route to functionalized benzo[b]thiophenes by converting the C2-carboxylate group into a new C-C bond. nih.gov
Heterocyclic Ring-Opening and Rearrangement Processes
While the benzo[b]thiophene core is aromatic and generally stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions.
Oxidative Ring Opening: Oxidation of the thiophene sulfur to the sulfone (benzo[b]thiophene-1,1-dioxide) significantly alters the ring's reactivity. These sulfones can act as dienes in Diels-Alder reactions. Subsequent thermal extrusion of sulfur dioxide from the cycloadduct can lead to the formation of new aromatic systems, effectively representing a ring-opening and reconstruction pathway.
Ring Expansion: The reaction of benzo[b]thiophene with chloramine-T in the presence of a copper(I) catalyst has been shown to yield a dihydrobenzothiazine, which is a product of ring expansion. kcl.ac.ukresearchgate.net This type of transformation involves the incorporation of atoms into the heterocyclic ring.
Rearrangements: Cope rearrangements have been reported in the benzo[b]thiophene series, indicating that under thermal conditions, appropriately substituted derivatives can undergo sigmatropic rearrangements. acs.org
These transformations are not common for the parent compound under standard conditions but illustrate the potential for more complex skeletal modifications through advanced synthetic methods.
Functional Group Interconversions and Derivatization Strategiesgoogle.com
The chemical versatility of this compound is largely defined by the reactivity of its ester functional group. This group serves as a key handle for a variety of functional group interconversions (FGIs), allowing for the synthesis of a diverse range of derivatives. These transformations are fundamental in modifying the molecule's properties and for constructing more complex chemical entities for applications in medicinal chemistry and materials science. Key derivatization strategies focus on hydrolysis, reduction, and conversion to various nitrogen-containing functional groups such as amides, hydrazides, and acylhydrazones.
Hydrolysis to Carboxylic Acid
A primary and fundamental transformation is the hydrolysis of the methyl ester to its corresponding carboxylic acid, 6,7-dichlorobenzo[b]thiophene-2-carboxylic acid. This conversion is a critical step as the carboxylic acid derivative is itself a valuable building block for further synthesis. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid, an isomer of the target compound's acid form, has been utilized as a building block in the synthesis of inhibitors for myeloid cell leukemia 1 (Mcl-1) and other biologically active molecules. caymanchem.com The carboxylic acid can be readily converted into other functional groups, such as acid chlorides, which are highly reactive intermediates for creating amides and esters. beilstein-journals.org
Reduction to Alcohol
The ester group can be reduced to a primary alcohol, (6,7-dichlorobenzo[b]thiophen-2-yl)methanol. This transformation is typically achieved using powerful reducing agents. In a similar synthesis, ethyl benzothiophen-2-carboxylate was effectively reduced to benzothiophen-2-yl)methanol using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), affording the product in a 92% yield. google.com This reduction opens up further derivatization pathways, as the resulting alcohol can be converted into other functionalities, such as halides. For example, the analogous benzothiophen-2-yl)methanol was converted to benzothiophen-2-methylbromide by reacting it with hydrobromic acid. google.com
| Transformation | Starting Material | Reagent(s) | Product | Reference |
| Reduction | Ethyl benzothiophen-2-carboxylate | Lithium aluminum hydride (LiAlH₄), THF | Benzothiophen-2-yl)methanol | google.com |
| Halogenation | Benzothiophen-2-yl)methanol | 47% Hydrobromic acid | Benzothiophen-2-methylbromide | google.com |
Conversion to Amides and Other Nitrogen Derivatives
The methyl ester of the benzo[b]thiophene core is a versatile precursor for synthesizing various nitrogen-containing derivatives.
Reductive Amination: A direct conversion of the methyl ester to a tertiary amine can be accomplished through reductive amination. Research on methyl benzo[b]thiophene-2-carboxylate demonstrated its reaction with morpholine (B109124) to yield the corresponding tertiary amine product. nottingham.ac.uk This method provides a direct route from esters to amines, bypassing the need to first form an amide and then reduce it.
Synthesis of Acylhydrazones: A multi-step derivatization pathway involves converting the ester into a carbohydrazide, which is then reacted with aldehydes to form acylhydrazones. This strategy has been employed for various substituted benzo[b]thiophene-2-carboxylates. nih.gov The process begins with the reaction of the parent ester with hydrazine hydrate to form the corresponding benzo[b]thiophene-2-carbohydrazide. This intermediate is subsequently condensed with a range of aromatic or heteroaromatic aldehydes to produce a library of acylhydrazone derivatives. nih.gov These derivatives have been investigated for their potential as antimicrobial agents. nih.gov
| Reaction Type | Reactant(s) | Key Intermediate | Final Product Class | Significance | Reference |
| Reductive Amination | Methyl benzo[b]thiophene-2-carboxylate, Morpholine | Not Applicable | Tertiary Amine | Direct ester-to-amine conversion | nottingham.ac.uk |
| Acylhydrazone Synthesis | Substituted benzo[b]thiophene-2-carboxylate, Hydrazine hydrate, Aromatic aldehydes | Benzo[b]thiophene-2-carbohydrazide | Acylhydrazones | Synthesis of potential antimicrobial agents | nih.gov |
These functional group interconversions highlight the strategic importance of the methyl ester group on the benzo[b]thiophene scaffold, providing access to a wide array of derivatives with varied chemical and potentially biological properties.
Advanced Spectroscopic and X Ray Crystallographic Techniques for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity of atoms within a molecule. For Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments would provide a definitive assignment of all proton and carbon signals.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester group. The chemical shifts of the aromatic protons on the dichlorinated benzene (B151609) ring and the thiophene (B33073) ring are influenced by the electron-withdrawing effects of the chlorine atoms and the ester group, as well as by the anisotropic effects of the fused ring system.
Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the ester group would appear at a characteristic downfield shift. The chlorinated aromatic carbons would also exhibit shifts indicative of halogen substitution.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H-4 | Singlet | ||
| H-5 | Singlet | ||
| H-3 | Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | |
| C-2 | |
| C-3 | |
| C-3a | |
| C-4 | |
| C-5 | |
| C-6 | |
| C-7 | |
| C-7a |
Note: The data in the tables above is predictive and would need to be confirmed by experimental results, which are not currently available in the public domain.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular framework, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, helping to identify adjacent protons within the aromatic system.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the direct assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This technique would be instrumental in confirming the placement of the ester group and the connectivity between the thiophene and benzene rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula, C₁₀H₆Cl₂O₂S. The characteristic isotopic pattern resulting from the presence of two chlorine atoms would serve as a definitive diagnostic feature. Fragmentation analysis within the mass spectrometer would also offer valuable structural information by revealing the stable fragments formed upon ionization.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment.
IR Spectroscopy: The IR spectrum of this compound is expected to show a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically in the range of 1720-1740 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the aromatic rings and the methyl group, C=C stretching vibrations of the aromatic system, and C-O stretching of the ester. The C-Cl stretching vibrations would also be present in the fingerprint region.
Single Crystal X-ray Diffraction for Solid-State Molecular Structure and Conformation
The definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound. Furthermore, it would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding or π-π stacking, that may be present. This information is crucial for understanding the solid-state properties of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment
UV-Vis spectroscopy provides insights into the electronic structure of a molecule by probing the electronic transitions between different energy levels. The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π-π* transitions within the conjugated benzo[b]thiophene system. The position and intensity of these absorption maxima (λ_max) would be indicative of the extent of conjugation and the influence of the chloro and carboxylate substituents on the electronic properties of the chromophore.
Computational and Theoretical Investigations of Methyl 6,7 Dichlorobenzo B Thiophene 2 Carboxylate
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. researchgate.netmaterialsciencejournal.org It is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of the molecule, and to derive various electronic properties. For a molecule like Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, DFT calculations would reveal precise bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape. These geometric parameters are fundamental to understanding its physical and chemical behavior.
Theoretical investigations on similar structures, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, have demonstrated that DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), can produce geometric data that aligns well with experimental results from techniques like X-ray crystallography. mdpi.com
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative) This table presents expected ranges for geometric parameters based on general chemical principles and data from related structures. It is for illustrative purposes only, as specific DFT calculation results for this molecule were not found.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | C-Cl | ~1.74 Å |
| Bond Length | C-S (thiophene ring) | ~1.72 - 1.77 Å |
| Bond Length | C=C (benzo ring) | ~1.39 - 1.42 Å |
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Angle | Cl-C-C | ~119° - 121° |
| Bond Angle | C-S-C | ~92° |
| Dihedral Angle | Benzene-Thiophene Fusion | Near 0° (planar) |
Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. researchgate.net The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can be easily polarized, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com In computational studies of related thiophene (B33073) compounds, the HOMO and LUMO are often observed to be delocalized over the π-conjugated system of the rings. researchgate.net For this compound, the HOMO would likely be distributed across the benzothiophene (B83047) core, while the LUMO might also be centered on this ring system, potentially with significant contributions from the carboxylate group.
Table 2: Illustrative Frontier Molecular Orbital Energies This table provides hypothetical energy values for HOMO, LUMO, and the energy gap to illustrate the output of a DFT calculation. Specific data for this compound is not available.
| Parameter | Hypothetical Energy (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 eV | Electron-donating ability |
| ELUMO | -2.0 eV | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 eV | Chemical stability and reactivity |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Typically, red regions signify negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly polarized regions.
For this compound, an MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carboxylate group due to their high electronegativity. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential (blue). The chlorinated benzothiophene ring system would display a complex potential surface influenced by the interplay between the π-system and the electronegative chlorine and sulfur atoms. Such maps are crucial for understanding intermolecular interactions. researchgate.net
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify the reactivity and selectivity of a molecule. These descriptors provide a numerical basis for predicting chemical behavior.
Key descriptors include:
Ionization Potential (I): Approximated as -EHOMO. It represents the energy required to remove an electron.
Electron Affinity (A): Approximated as -ELUMO. It is the energy released when an electron is added.
Electronegativity (χ): Calculated as (I + A) / 2. It measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Calculated as (I - A) / 2. It is related to the HOMO-LUMO gap and indicates resistance to change in electron distribution. Hard molecules have a large gap, while soft molecules have a small gap. mdpi.com
Softness (S): The reciprocal of hardness (1 / η).
Electrophilicity Index (ω): Calculated as χ² / (2η). It quantifies the electrophilic character of a molecule.
These parameters are instrumental in rationalizing the outcomes of chemical reactions and predicting where a molecule is most likely to react.
Aromaticity Analysis (e.g., NICS, HOMA)
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electrons. While the benzothiophene core of this compound is inherently aromatic, computational methods can quantify this property.
Nucleus-Independent Chemical Shift (NICS): This method involves placing a "ghost" atom at the center of a ring and calculating its magnetic shielding. A significant negative NICS value is indicative of aromatic character (diatropic ring current), while a positive value suggests anti-aromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This index is based on the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, whereas a value close to 0 suggests a non-aromatic structure.
For the target molecule, HOMA and NICS calculations would likely confirm the aromatic nature of both the benzene (B151609) and thiophene rings, although the fusion and substitution by chlorine atoms and the carboxylate group might cause slight variations in the degree of aromaticity across the bicyclic system.
Spectroscopic Property Simulations and Validation
Computational methods, particularly Time-Dependent DFT (TD-DFT), are widely used to simulate spectroscopic properties, which can then be compared with experimental data for validation. researchgate.netmaterialsciencejournal.org
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. The simulated IR spectrum can be compared with an experimental spectrum to confirm the molecular structure. For instance, calculations would predict characteristic vibrational frequencies for the C=O stretch of the ester, C-Cl stretches, and various vibrations of the benzothiophene ring.
UV-Vis Spectroscopy: TD-DFT can be used to calculate the electronic transitions between molecular orbitals. This allows for the simulation of the UV-Vis absorption spectrum, predicting the absorption maxima (λmax) and corresponding oscillator strengths. These calculations help in understanding the electronic structure and the nature of the transitions (e.g., π → π*).
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. Comparing the calculated shifts with experimental data is a powerful method for structure elucidation and confirmation. mdpi.com
Reaction Mechanism Elucidation via Transition State Calculations
A significant application of computational chemistry is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states.
Transition state calculations involve locating the saddle point on the potential energy surface that connects reactants and products. The energy of this transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics. For reactions involving this compound, such as electrophilic substitution or nucleophilic attack at the carbonyl carbon, DFT calculations could be used to:
Model the geometry of the transition state structure.
Calculate the activation energy barrier.
Confirm the transition state by identifying the single imaginary frequency corresponding to the reaction coordinate.
Compare different possible reaction pathways to determine the most favorable one.
For example, studies on the carboxylation of thiophene have used DFT to calculate the activation energy barriers for different steps in the reaction, thereby clarifying the mechanism.
Molecular Dynamics and Conformational Studies
Molecular dynamics simulations and conformational analyses are critical for understanding the dynamic behavior and the preferred spatial arrangements of a molecule, which can influence its physical properties and interactions with other molecules. For this compound, the primary conformational flexibility arises from the rotation of the methyl carboxylate group at the 2-position of the rigid benzothiophene core.
Theoretical studies on related aroyl derivatives of benzo[b]thiophene have explored the conformational preferences around the bond connecting the carbonyl group to the heterocyclic ring. rsc.org These studies indicate the existence of two primary planar conformers: the S,O-cis and S,O-trans forms, arising from the orientation of the carbonyl oxygen relative to the sulfur atom of the thiophene ring.
For 2-substituted benzothiophenes, the S,O-cis conformation is often the more stable of the two. rsc.org This preference can be attributed to favorable non-bonded interactions or electrostatic attractions between the sulfur atom of the thiophene ring and the carbonyl oxygen. rsc.org In the case of this compound, it is anticipated that the molecule would predominantly exist in these two planar or near-planar conformations.
The planarity of these conformers can be influenced by the steric and electronic effects of the substituents. The chlorine atoms at the 6- and 7-positions are not expected to directly cause significant steric hindrance to the methyl carboxylate group at the 2-position due to their location on the benzene ring. However, they can influence the electronic distribution within the entire ring system, which might subtly affect the rotational energy barrier between the S,O-cis and S,O-trans conformers.
Molecular dynamics simulations would be instrumental in elucidating the dynamic equilibrium between these conformers and in determining the energy barriers for their interconversion. Such simulations could also reveal the extent of out-of-plane twisting of the methyl carboxylate group relative to the benzothiophene ring system.
Table 1: Postulated Conformational Data for this compound based on Analogous Compounds
| Parameter | Conformer | Postulated Value | Basis of Postulation |
| Dihedral Angle (S-C2-C=O) | S,O-cis | ~0° | Studies on 2-aroyl benzothiophenes suggest a preference for planar conformations. rsc.org |
| Dihedral Angle (S-C2-C=O) | S,O-trans | ~180° | The alternative planar conformation observed in related benzothiophene derivatives. rsc.org |
| Relative Stability | S,O-cis | More Stable | The S,O-cis form is generally preferred in 2-substituted benzothiophenes. rsc.org |
Note: The data in this table are hypothetical and are based on the conformational analysis of related benzothiophene derivatives. Specific experimental or computational studies on this compound are required for verification.
Further computational investigations, such as scanning the potential energy surface by systematically rotating the dihedral angle of the ester group, would provide a more quantitative understanding of the conformational landscape of this compound.
Applications of Methyl 6,7 Dichlorobenzo B Thiophene 2 Carboxylate As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Heterocyclic Scaffolds
The benzo[b]thiophene framework is a well-established "privileged structure" in medicinal chemistry and materials science. Methyl 6,7-dichlorobenzo[b]thiophene-2-carboxylate, in particular, provides a robust platform for the construction of a variety of complex heterocyclic systems. The ester functional group at the 2-position is a key handle for synthetic transformations, allowing for its conversion into other functional groups like hydrazides, which can then undergo cyclization reactions to form new heterocyclic rings.
For instance, the methyl ester can be readily converted to the corresponding benzo[b]thiophene-2-carboxylic hydrazide. This hydrazide is a pivotal intermediate that can react with various electrophiles to yield a range of heterocyclic scaffolds. Reaction with aldehydes or ketones, for example, leads to the formation of acylhydrazones. Further cyclization of these intermediates or related derivatives can produce five-membered heterocycles such as oxadiazoles (B1248032) and thiadiazoles, or six-membered rings like pyrazolines. The specific reaction pathways and resulting scaffolds are dictated by the choice of reagents and reaction conditions.
The general synthetic utility of the benzo[b]thiophene-2-carboxylate core in building such scaffolds is highlighted by the variety of derivatives that can be accessed. This versatility allows chemists to systematically modify the structure to explore chemical space and develop new molecular architectures.
Table 1: Examples of Heterocyclic Scaffolds Derived from Benzo[b]thiophene-2-Carboxylate Precursors
| Precursor Functional Group | Reactant | Resulting Heterocyclic Scaffold | General Reaction Type |
|---|---|---|---|
| -COOCH₃ (Ester) → -CONHNH₂ (Hydrazide) | Aromatic/Heteroaromatic Aldehydes | Acylhydrazone | Condensation |
| -CONHNH₂ (Hydrazide) | Carbon disulfide | Oxadiazole-thione | Cyclization |
| -CONHNH₂ (Hydrazide) | Substituted Chalcones | Pyrazoline | Cyclocondensation |
| -COCl (Acyl Chloride) | Thiosemicarbazide | Thiadiazole | Cyclization |
Precursor for Advanced Organic Materials (e.g., conjugated polymers, optoelectronic systems)
Thiophene-based conjugated polymers are a cornerstone of organic electronics, finding applications in organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The electronic properties of these materials, such as their HOMO/LUMO energy levels and bandgap, can be finely tuned through chemical modification of the monomeric units.
Substituted benzo[b]thiophenes are attractive building blocks for such materials due to their extended π-system and rigid structure, which can facilitate intermolecular charge transport. The presence of electron-withdrawing groups, such as the chlorine atoms in this compound, can significantly influence the electronic properties of the resulting polymers. These groups generally lower both the HOMO and LUMO energy levels, which can improve the stability of the material and its compatibility with other components in an electronic device.
While specific examples of polymerization using this compound are not extensively detailed in the literature, the general strategy involves the conversion of this monomer into a di-functionalized derivative suitable for polymerization, for example, through Stille or Suzuki cross-coupling reactions. The carboxylate group can also be modified or removed to further tune the properties of the resulting polymer. The incorporation of such dichlorinated benzothiophene (B83047) units into a polymer backbone is a recognized strategy for creating materials with tailored optoelectronic characteristics for advanced applications.
Utilization in Ligand Design for Catalysis
The design of organic ligands is central to the development of transition metal catalysts. The ligands coordinate to the metal center and modulate its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability. Heterocyclic compounds, including those with sulfur atoms like benzo[b]thiophenes, are frequently used in ligand design.
This compound possesses several features that make it an interesting candidate for ligand development. The sulfur atom in the thiophene (B33073) ring can act as a soft donor for transition metals. Additionally, the carboxylate group can be used as a coordination site, potentially acting as a bidentate or bridging ligand. The aromatic system can also participate in π-stacking interactions, which can help to stabilize the resulting metal complex.
The synthesis of Schiff base ligands from benzo[b]thiophene derivatives and their subsequent coordination to metal ions like Ni(II) and Mn(II) has been reported, demonstrating the viability of this scaffold in forming stable metal complexes. By modifying the carboxylate group into other functionalities, such as amines or phosphines, a wide variety of ligands with different coordination properties could be accessed. These ligands could then be explored in various catalytic applications, such as cross-coupling reactions or hydrogenation, where the electronic effects of the dichlorinated ring could influence the catalytic cycle.
Scaffold in Fragment-Based Drug Discovery and Medicinal Chemistry (focus on chemical scaffold diversification, not biological activity)
Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug development. It involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Promising fragments are then optimized and grown into more potent, drug-like molecules. The benzo[b]thiophene core is considered a valuable scaffold in medicinal chemistry due to its structural resemblance to endogenous molecules and its ability to participate in various intermolecular interactions.
This compound serves as an excellent starting point for creating a library of fragments for FBDD. The molecule itself can be considered a fragment, and its functional groups provide clear vectors for chemical elaboration. The diversification of this scaffold allows for a systematic exploration of the chemical space around the core structure.
The ester at the C2 position can be converted into amides, hydrazides, or other functional groups, allowing for the introduction of a wide range of substituents. The chlorine atoms at the C6 and C7 positions can be substituted through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, providing another avenue for structural diversification. This systematic modification of the core scaffold allows for the generation of a library of related compounds with varied steric and electronic properties, which is a key strategy in fragment-based approaches to lead generation.
Table 2: Potential Chemical Modifications of the this compound Scaffold for Fragment Library Synthesis
| Reactive Site | Reaction Type | Potential New Functional Group/Substituent | Purpose of Diversification |
|---|---|---|---|
| C2-Ester (-COOCH₃) | Amidation | Amide (-CONR₂) | Introduce H-bond donors/acceptors, vary steric bulk |
| C2-Ester (-COOCH₃) | Hydrolysis then Amide Coupling | Peptide-like linkages | Mimic biological structures |
| C6/C7-Chloro (-Cl) | Suzuki Coupling | Aryl, Heteroaryl groups | Extend π-system, explore new binding pockets |
| C6/C7-Chloro (-Cl) | Buchwald-Hartwig Amination | Amino (-NR₂) groups | Introduce basic centers, H-bond donors/acceptors |
| Benzene (B151609) Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, Acyl groups | Modulate electronic properties of the scaffold |
Development of Functional Supramolecular Assemblies
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into well-defined, ordered structures is a key goal in this field, with applications in materials science, nanotechnology, and crystal engineering.
The rigid and planar structure of the benzo[b]thiophene core makes this compound an interesting candidate for the construction of supramolecular assemblies. The aromatic rings can participate in π-π stacking interactions, which are a major driving force for the self-assembly of many organic molecules. The presence of the chlorine and oxygen atoms provides sites for halogen bonding and hydrogen bonding, respectively, which can further direct the assembly process.
The crystal engineering of thiophene-based molecules has demonstrated that subtle changes in the substitution pattern can have a profound impact on the solid-state packing of these molecules. Intermolecular interactions, such as C–S and S–S contacts, have been observed to play a significant role in the crystal structures of thiophene derivatives. By carefully designing derivatives of this compound, it is possible to create molecules that self-assemble into specific architectures, such as one-dimensional stacks or two-dimensional sheets, leading to materials with interesting functional properties.
Future Perspectives and Emerging Research Directions
Exploration of Novel Reactivity and Unprecedented Transformations
Beyond their synthesis, the exploration of novel reactivity patterns of dichlorinated benzo[b]thiophenes is a key area of future research. The electronic properties of the benzo[b]thiophene nucleus are significantly modulated by the presence of two chlorine atoms, opening up avenues for unprecedented chemical transformations.
The strategic placement of chlorine atoms can influence the regioselectivity of electrophilic aromatic substitution and metalation reactions. Future studies will likely delve into a deeper understanding of these directing effects, enabling the precise and predictable functionalization of the dichlorinated scaffold at various positions. This will be crucial for the synthesis of complex derivatives with tailored properties.
Furthermore, the development of novel cross-coupling methodologies that are tolerant of the dichloro-substitution pattern is a significant research direction. This includes the exploration of new catalyst systems and reaction conditions that can selectively activate specific C-Cl or C-H bonds, allowing for sequential and site-specific modifications of the molecule. Such advancements would provide access to a vast chemical space of previously inaccessible polysubstituted benzo[b]thiophenes.
The potential for dichlorinated benzo[b]thiophenes to participate in pericyclic reactions and other concerted transformations is another area ripe for investigation. The altered electronic landscape of the molecule could lead to unique cycloaddition or electrocyclization pathways, affording novel fused heterocyclic systems with interesting photophysical or biological properties.
Integration into Next-Generation Advanced Functional Materials
The unique electronic and photophysical properties of the benzo[b]thiophene core make it an attractive building block for advanced functional materials. The introduction of chlorine atoms can further tune these properties, making dichlorinated derivatives particularly promising for applications in organic electronics.
In the realm of organic field-effect transistors (OFETs), the planarity and extended π-conjugation of the benzo[b]thiophene system are advantageous for efficient charge transport. The electron-withdrawing nature of the chlorine atoms can modulate the frontier molecular orbital energy levels, potentially leading to improved charge injection and transport characteristics. Future research will focus on the synthesis of novel dichlorinated benzo[b]thiophene-based small molecules and polymers and their incorporation into high-performance OFETs.
Similarly, in the field of organic photovoltaics (OPVs), dichlorinated benzo[b]thiophenes can be utilized as building blocks for both donor and acceptor materials. The ability to fine-tune the electronic properties through dichlorination is crucial for optimizing the energy level alignment at the donor-acceptor interface, which is a key determinant of device efficiency. The use of halogenated thiophene (B33073) derivatives as additives to control the morphology of the active layer in OPVs is also an emerging area of interest.
Beyond organic electronics, the unique fluorescence properties of some benzo[b]thiophene derivatives suggest their potential application in organic light-emitting diodes (OLEDs) and as fluorescent probes for biological imaging. The introduction of chlorine atoms can influence the emission wavelength and quantum yield, and future work will likely explore the synthesis of dichlorinated benzo[b]thiophenes with tailored photophysical properties for these applications.
A table summarizing the potential applications of dichlorinated benzo[b]thiophenes in advanced materials is provided below.
| Application Area | Role of Dichlorinated Benzo[b]thiophenes | Key Properties to Optimize |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Charge carrier mobility, on/off ratio, air stability. |
| Organic Photovoltaics (OPVs) | Donor or acceptor material, processing additive | Energy level alignment, absorption spectrum, morphology control. |
| Organic Light-Emitting Diodes (OLEDs) | Emissive or host material | Emission wavelength, quantum efficiency, device lifetime. |
| Fluorescent Probes | Sensing and imaging agents | Quantum yield, Stokes shift, photostability, target specificity. |
Computational Design and Predictive Modeling for Structure-Reactivity Relationships
The synergy between experimental and computational chemistry is becoming increasingly vital in modern chemical research. For dichlorinated benzo[b]thiophenes, computational design and predictive modeling are expected to play a pivotal role in accelerating the discovery of new derivatives with desired properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, molecular orbital energies, and photophysical properties of these molecules. These computational tools can be used to predict how the position of the chlorine atoms and other substituents will affect the electronic and optical properties, thereby guiding the rational design of new materials for specific applications.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies will be instrumental in establishing predictive models for the biological activity and material properties of dichlorinated benzo[b]thiophenes. By correlating structural features with observed activities or properties, these models can be used to virtually screen large libraries of compounds and prioritize the most promising candidates for synthesis and experimental evaluation.
Molecular docking simulations can be employed to predict the binding modes of dichlorinated benzo[b]thiophene derivatives with biological targets, such as enzymes or receptors. This information is invaluable for the design of new drug candidates with improved potency and selectivity. The combination of docking studies with other computational methods can provide a comprehensive understanding of the molecular basis of biological activity.
Interdisciplinary Research Synergies in Chemical Sciences
The future of research on dichlorinated benzo[b]thiophenes will be characterized by increasing collaboration and synergy across different sub-disciplines of chemistry and beyond. The multifaceted nature of these compounds, with their potential applications in both medicine and materials, necessitates an interdisciplinary approach.
The interface between organic synthesis and materials science is particularly fertile ground for collaboration. Synthetic chemists can design and prepare novel dichlorinated benzo[b]thiophene building blocks, which can then be incorporated into new polymers and functional materials by materials scientists. This collaborative cycle of design, synthesis, and characterization is essential for the development of next-generation organic electronic devices.
In the realm of medicinal chemistry, collaborations between synthetic chemists, computational chemists, and biologists are crucial for the discovery and development of new therapeutic agents. The design and synthesis of novel dichlorinated benzo[b]thiophene analogues with predicted biological activity can be followed by rigorous biological evaluation to identify promising drug candidates.
Furthermore, the unique spectroscopic properties of some benzo[b]thiophene derivatives could foster collaborations with analytical chemists for the development of new sensors and diagnostic tools. The potential for these compounds to interact with biological systems also opens up opportunities for research at the interface of chemistry and biology, exploring their use as chemical probes to study biological processes.
The continued exploration of dichlorinated benzo[b]thiophenes and their derivatives holds immense promise for advancing various fields of chemical science. Through innovations in synthesis, a deeper understanding of their reactivity, and their integration into novel materials and interdisciplinary research programs, these versatile scaffolds are set to make a significant impact on both fundamental science and technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
